2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3-methoxypropyl)quinazolin-4(3H)-one

Description

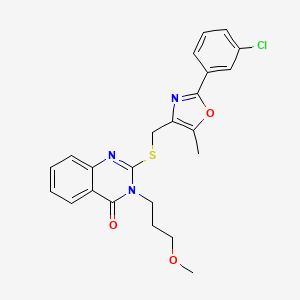

2-(((2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3-methoxypropyl)quinazolin-4(3H)-one is a synthetic quinazolinone derivative characterized by a heterocyclic core structure with distinct substituents. The quinazolinone scaffold is substituted at the 2-position with a thioether-linked oxazole moiety (bearing a 3-chlorophenyl and methyl group) and at the 3-position with a 3-methoxypropyl chain. Quinazolinones are well-documented in medicinal chemistry for their roles in targeting enzymes such as phosphoinositide 3-kinases (PI3Ks) and receptor tyrosine kinases, which are critical in cancer and inflammatory diseases .

Properties

IUPAC Name |

2-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(3-methoxypropyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3O3S/c1-15-20(25-21(30-15)16-7-5-8-17(24)13-16)14-31-23-26-19-10-4-3-9-18(19)22(28)27(23)11-6-12-29-2/h3-5,7-10,13H,6,11-12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYAIQSNLIIXFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3CCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Target Compound:

- Core : Quinazolin-4(3H)-one

- 2-Substituent : Thioether-linked 2-(3-chlorophenyl)-5-methyloxazole

- 3-Substituent : 3-Methoxypropyl

- Key Features : Chlorophenyl (electron-withdrawing), methyloxazole (moderate lipophilicity), and methoxypropyl (enhanced solubility).

Patent Compound (EP2017):

- Core : Quinazolin-4(3H)-one

- 2-Substituent: Pyrazolo[3,4-d]pyrimidine with 4-amino and 3-fluoro-5-hydroxyphenyl groups

- 3-Substituent : 2-(Trifluoromethyl)benzyl

Structural Implications:

The 3-chlorophenyl group (target) vs. 3-fluoro-5-hydroxyphenyl (patent) alters electronic and hydrogen-bonding properties, influencing target selectivity.

Solubility and Bioavailability :

- The 3-methoxypropyl chain in the target compound likely improves aqueous solubility compared to the trifluoromethylbenzyl group in the patent compound, which is highly lipophilic and may limit oral bioavailability.

Research Findings and Hypotheses

Kinase Inhibition : The patent compound’s pyrazolopyrimidine moiety is associated with high-affinity PI3K binding due to its planar structure and hydrogen-bonding capacity . The target compound’s oxazole group may reduce potency but improve metabolic stability.

Chlorophenyl vs. Fluorohydroxyphenyl : The 3-chlorophenyl group in the target compound could enhance membrane permeability compared to the polar fluorohydroxyphenyl group in the patent compound, though at the expense of target affinity.

Pharmacokinetics : The 3-methoxypropyl chain likely enhances solubility and reduces hepatotoxicity risks compared to the trifluoromethylbenzyl group, which is prone to forming reactive metabolites.

Q & A

Q. What are the key synthetic pathways and critical reaction conditions for this compound?

The synthesis involves multi-step reactions:

- Step 1 : Formation of the quinazolinone core via cyclization of anthranilic acid derivatives under acidic or basic conditions.

- Step 2 : Introduction of the 3-methoxypropyl substituent via alkylation or nucleophilic substitution.

- Step 3 : Thioether linkage formation between the oxazole-methyl group and the quinazolinone using coupling agents like DCC (dicyclohexylcarbodiimide) or Mitsunobu conditions. Critical conditions include temperature control (70–80°C), solvent selection (e.g., PEG-400 for microwave-assisted synthesis), and purification via recrystallization in ethanol/methanol .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR : H and C NMR to confirm substituent positions (e.g., methoxypropyl chemical shifts at δ 3.2–3.5 ppm for OCH).

- HPLC : Purity assessment (>95% threshold for pharmacological studies).

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H] for exact mass) .

Q. How does the quinazolinone-oxazole scaffold influence bioactivity?

The quinazolinone core is a known kinase inhibitor scaffold, while the oxazole moiety enhances metabolic stability. Methoxypropyl and chlorophenyl groups modulate lipophilicity and target binding (e.g., EGFR or VEGFR inhibition). Preliminary assays should include kinase inhibition screens .

Advanced Research Questions

Q. How can statistical experimental design (DoE) optimize synthesis yield and purity?

- Factors : Solvent polarity, catalyst loading (e.g., Bleaching Earth Clay at 10 wt%), temperature, and reaction time.

- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 75°C, 1.5-hour reaction in PEG-400).

- Validation : Confirm reproducibility using TLC/HPLC and compare predicted vs. actual yields .

Q. What strategies resolve contradictions in reported bioactivity data?

- Orthogonal Assays : Use both enzymatic (e.g., kinase inhibition) and cellular (e.g., cytotoxicity) assays to confirm target specificity.

- SAR Analysis : Systematically vary substituents (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) to isolate activity trends. Reference comparative tables from analogous compounds .

Q. How can computational methods predict reactivity and regioselectivity in derivative synthesis?

- DFT Calculations : Model transition states for reactions like thioether formation to predict regioselectivity.

- Molecular Docking : Screen virtual libraries for derivatives with improved binding to targets (e.g., EGFR T790M mutant).

- ICReDD Framework : Integrate quantum chemistry and machine learning to prioritize synthetic routes .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Byproduct Formation : Monitor dimerization or oxidation using in-situ IR or Raman spectroscopy.

- Catalyst Recycling : Heterogeneous catalysts (e.g., clay) reduce purification steps.

- Continuous Flow Systems : Improve heat/mass transfer for thioether coupling steps .

Q. How do solvent polarity and pH affect the compound’s stability in pharmacological assays?

- Degradation Pathways : Hydrolysis of the oxazole ring in acidic conditions (pH < 4) or thioether oxidation in polar aprotic solvents.

- Stability Screening : Use accelerated stability studies (40°C/75% RH) with HPLC-MS to identify degradation products .

Methodological Resources

Comparative Table: Structural Analogues and Bioactivity Trends

| Compound Modification | Bioactivity Change | Reference |

|---|---|---|

| Replacement of 3-chlorophenyl with 4-fluorophenyl | Increased kinase selectivity | |

| Methoxypropyl → Ethoxypropyl | Enhanced metabolic stability | |

| Oxazole → Thiazole substitution | Reduced cytotoxicity |

Experimental Workflow for Contradictory Data Analysis

- Step 1 : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).

- Step 2 : Cross-validate with orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic IC).

- Step 3 : Use multivariate analysis to isolate confounding variables (e.g., solvent DMSO% in cellular assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.